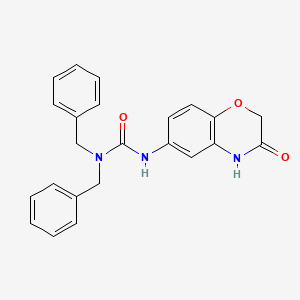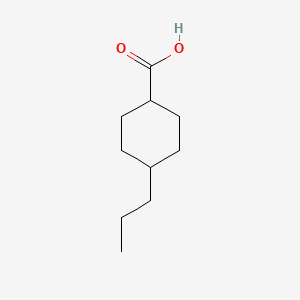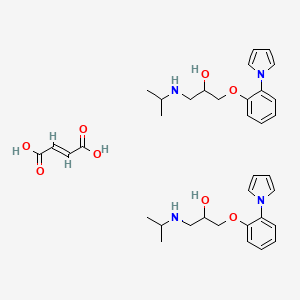
N,N-dibenzyl-N'-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-dibenzyl-N’-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)urea” is a chemical compound with the molecular formula C23H21N3O3 . It is a derivative of benzomorpholinone .
Synthesis Analysis
The synthesis of similar compounds involves the use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a urea group (N,N-dibenzyl) and a 3,4-dihydro-2H-1,4-benzoxazin-6-yl group .Aplicaciones Científicas De Investigación
Organic Chemistry and Synthesis
Research on 1,2-oxazines, 1,2-benzoxazines, and related compounds provides foundational knowledge for the synthesis of complex organic molecules, including N,N-dibenzyl-N'-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)urea. These compounds can be synthesized through the dehydration of dihydro-oxazines, obtained from cyclization reactions, and play a critical role as intermediates in organic synthesis, offering pathways to various biologically active molecules and potential pharmaceuticals (Sainsbury, 1991).
Plant Defense and Antimicrobial Activity
Benzoxazinoids, closely related to the chemical structure of interest, are known for their role in plant defense against biological threats and allelopathy. Studies highlight their potential as antimicrobial scaffolds, where the backbone of 1,4-benzoxazin-3-one derivatives exhibits promise in designing new antimicrobial compounds. These insights suggest that related urea derivatives could be explored for similar applications, indicating a potential for antimicrobial and plant protection uses (de Bruijn, Gruppen, & Vincken, 2018).
Environmental Science and Pollution Treatment
Research into redox mediators and their application in the treatment of organic pollutants underscores the relevance of urea derivatives in environmental remediation. These studies show how enzymes, in conjunction with redox mediators, can efficiently degrade pollutants in wastewater, suggesting a potential avenue for the application of urea derivatives in enhancing pollutant degradation processes (Husain & Husain, 2007).
Agriculture and Fertilizer Efficiency
In agriculture, urease inhibitors play a significant role in improving nitrogen-use efficiency by reducing the loss of ammonia from urea-based fertilizers. Studies on urease and nitrification inhibitors demonstrate the potential to enhance the sustainability of agricultural practices by minimizing nitrogen losses, indicating the relevance of research on urea derivatives for developing more efficient fertilizer formulations (Ray et al., 2020).
Mecanismo De Acción
While the exact mechanism of action for this specific compound is not provided, similar compounds have been reported to inhibit the bromodomain and extra-terminal proteins (BETs), in particular BRD4, which play important roles in cancer, inflammation, obesity, cardiovascular disease, and neurological disorders .
Direcciones Futuras
Propiedades
IUPAC Name |
1,1-dibenzyl-3-(3-oxo-4H-1,4-benzoxazin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c27-22-16-29-21-12-11-19(13-20(21)25-22)24-23(28)26(14-17-7-3-1-4-8-17)15-18-9-5-2-6-10-18/h1-13H,14-16H2,(H,24,28)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRFOWKPTRJMSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dibenzyl-N'-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-benzyl-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2610623.png)
![2-[(2-Phenoxyethyl)amino]isophthalonitrile](/img/structure/B2610624.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2610630.png)




![3-[(6-Amino-2,4-dioxo-1-propyl-1,2,3,4-tetrahydropyrimidin-5-yl)(2-methoxyethyl)carbamoyl]propanoic acid](/img/structure/B2610639.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2610640.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2610642.png)
![[(2S)-4,4-Difluoropyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2610643.png)

![6-Ethynyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B2610646.png)